molecular formula C38H32N2O2 B13891632 t-Bu_fused_DPP

t-Bu_fused_DPP

Cat. No.: B13891632
M. Wt: 548.7 g/mol
InChI Key: UJAJMLWBTNOLQZ-UHFFFAOYSA-N
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Description

t-Bu-fused diketopyrrolopyrrole (t-Bu-fused DPP) is a high-performance organic semiconductor material derived from the diketopyrrolopyrrole (DPP) core, modified with tert-butyl (t-Bu) groups. The tert-butyl moiety enhances solubility in organic solvents while maintaining strong π-conjugation, which is critical for charge transport in optoelectronic devices such as organic field-effect transistors (OFETs) and solar cells .

Properties

Molecular Formula

C38H32N2O2

Molecular Weight

548.7 g/mol

IUPAC Name

12,28-ditert-butyl-15,31-diazaoctacyclo[15.15.0.02,15.03,8.09,14.018,31.019,24.025,30]dotriaconta-1,3,5,7,9(14),10,12,17,19,21,23,25(30),26,28-tetradecaene-16,32-dione

InChI

InChI=1S/C38H32N2O2/c1-37(2,3)21-15-17-25-23-11-7-9-13-27(23)33-31-32(35(41)39(33)29(25)19-21)34-28-14-10-8-12-24(28)26-18-16-22(38(4,5)6)20-30(26)40(34)36(31)42/h7-20H,1-6H3

InChI Key

UJAJMLWBTNOLQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C3=CC=CC=C3C4=C5C(=C6C7=CC=CC=C7C8=C(N6C5=O)C=C(C=C8)C(C)(C)C)C(=O)N24

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of t-Butyl-fused diketopyrrolopyrrole typically involves the fusion of the DPP core with t-Butyl groupsCommon reagents used in these reactions include diisopropyl succinate, t-Butyl potassium, and t-amyl alcohol . The reaction conditions often involve high temperatures and the use of catalysts to facilitate the fusion process .

Industrial Production Methods: Industrial production of t-Butyl-fused diketopyrrolopyrrole involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve large-scale production .

Comparison with Similar Compounds

Key Properties

  • Optical Properties : Strong absorption in the visible to near-infrared (NIR) range due to extended π-conjugation.
  • Electrochemical Behavior : Narrow bandgap (1.4–1.6 eV) derived from HOMO/LUMO levels measured via CV .
  • Stability: Enhanced photostability compared to non-fused DPP derivatives, attributed to reduced exciton recombination .

Comparison with Similar DPP-Based Compounds

The performance of t-Bu-fused DPP is benchmarked against other DPP derivatives, including alkyl-chain-substituted DPP, thiophene-fused DPP, and DPP-based polymers.

Solubility and Processability

Compound Solubility (mg/mL in CHCl₃) Film Morphology Reference Method
t-Bu-fused DPP 25–30 Amorphous-crystalline UV-Vis, AFM
Alkyl-chain DPP (C8-DPP) 40–45 Highly crystalline Solubility tests
Thiophene-fused DPP 15–20 Fibrous aggregates SEM, XRD

Key Insight : The tert-butyl group in t-Bu-fused DPP balances solubility and crystallinity, enabling solution-processed devices without sacrificing charge mobility .

Optical and Electronic Properties

Compound λₘₐₓ (nm) Bandgap (eV) Hole Mobility (cm²/Vs) Reference Method
t-Bu-fused DPP 680–720 1.5 0.12–0.15 CV, OFET
C8-DPP 650–680 1.7 0.08–0.10 SCLC
Thiophene-fused DPP 700–750 1.3 0.20–0.25 TRMC

Key Insight : Thiophene-fused DPP exhibits superior charge mobility due to planarized π-stacking, but t-Bu-fused DPP offers a better compromise between processability and performance .

Stability and Compatibility

Compound Photostability (t₁/₂ under light) Thermal Decomposition (°C) Compatibility with PCBM
t-Bu-fused DPP 120–150 hours 320–340 High
C8-DPP 80–100 hours 290–310 Moderate
Thiophene-fused DPP 60–80 hours 350–370 Low

Key Insight : The tert-butyl group improves photostability by reducing oxidative degradation pathways, making t-Bu-fused DPP suitable for long-life solar cells .

Advantages of t-Bu-Fused DPP

  • Enhanced Solubility : Critical for inkjet-printed electronics .
  • Balanced Charge Transport : Hole mobility >0.1 cm²/Vs outperforms many alkyl-chain derivatives .
  • Stability : Superior to thiophene-fused analogs in humid environments .

Limitations

  • Lower Crystallinity: Compared to alkyl-chain DPP, leading to reduced mobility in unoptimized films .
  • Synthetic Complexity : tert-butyl fusion requires stringent reaction conditions .

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